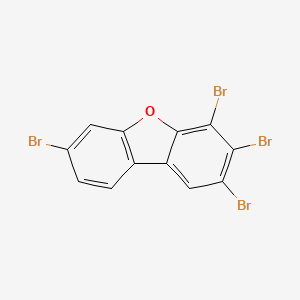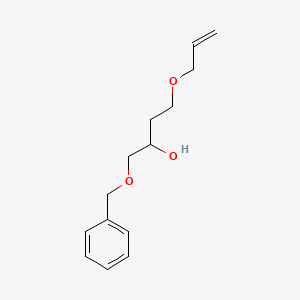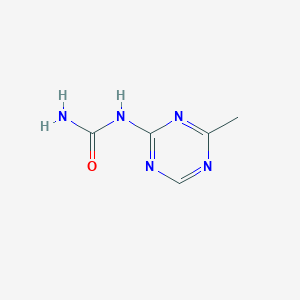![molecular formula C23H23NO2 B12593862 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide CAS No. 648924-69-0](/img/structure/B12593862.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(1,1’-Bifenil)-3-il]metil]-2-hidroxi-3-(propan-2-il)benzamida es un compuesto orgánico complejo caracterizado por sus grupos funcionales bifenilo y benzamida
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-[[(1,1’-Bifenil)-3-il]metil]-2-hidroxi-3-(propan-2-il)benzamida típicamente implica la condensación de un derivado de bifenilo con un precursor de benzamida. Un método común involucra la reacción de 3-bromometilbifenilo con ácido 2-hidroxi-3-(propan-2-il)benzoico en presencia de un agente de acoplamiento como N,N'-Diciclohexilcarbodiimida (DCC) en condiciones suaves . La reacción se realiza generalmente en un solvente inerte como diclorometano a temperatura ambiente.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, el uso de principios de química verde, como el empleo de catalizadores reciclables y la minimización de residuos, se considera a menudo en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[[(1,1’-Bifenil)-3-il]metil]-2-hidroxi-3-(propan-2-il)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona usando agentes oxidantes como el permanganato de potasio.
Reducción: El grupo carbonilo en la parte de benzamida se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo de bifenilo puede sufrir reacciones de sustitución aromática electrófila, como nitración o halogenación.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nitración usando una mezcla de ácidos nítrico y sulfúrico concentrados.
Productos Principales
Oxidación: Formación de un derivado de cetona.
Reducción: Formación de un derivado de amina.
Sustitución: Formación de derivados de bifenilo nitro o halogenados.
Aplicaciones Científicas De Investigación
N-[[(1,1’-Bifenil)-3-il]metil]-2-hidroxi-3-(propan-2-il)benzamida tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar interacciones enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y como intermedio en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de N-[[(1,1’-Bifenil)-3-il]metil]-2-hidroxi-3-(propan-2-il)benzamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La parte de bifenilo puede interactuar con bolsillos hidrofóbicos en las proteínas, mientras que el grupo benzamida puede formar enlaces de hidrógeno con residuos de aminoácidos . Estas interacciones pueden modular diversas vías bioquímicas, dando lugar a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
N-(1,1’-Bifenil)-2-ilbenzamida: Estructura similar pero carece de los grupos hidroxilo e isopropilo.
N-(2-(1H-Indol-3-il)etil)-2-(2-fluoro-[1,1′-bifenil]-4-il)propanamida: Contiene una parte de indol y un grupo bifenilo fluorado.
Unicidad
N-[[(1,1’-Bifenil)-3-il]metil]-2-hidroxi-3-(propan-2-il)benzamida es único debido a su combinación de funcionalidades bifenilo, hidroxilo y benzamida. Esta estructura única le permite participar en una amplia gama de reacciones químicas e interactuar con varios objetivos biológicos, lo que lo convierte en un compuesto versátil en la investigación científica .
Propiedades
Número CAS |
648924-69-0 |
|---|---|
Fórmula molecular |
C23H23NO2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(3-phenylphenyl)methyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H23NO2/c1-16(2)20-12-7-13-21(22(20)25)23(26)24-15-17-8-6-11-19(14-17)18-9-4-3-5-10-18/h3-14,16,25H,15H2,1-2H3,(H,24,26) |
Clave InChI |
GQTKDEDBSIKYNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)

![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)
